11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
Description
Chemical Structure and Properties The compound 11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid features a central thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) conjugated with a Z-configuration indolylidene group (1-butyl-2-oxoindole) and an 11-carbon undecanoic acid chain. Its molecular formula is C₃₀H₃₅N₃O₄S₂, with a molecular weight of 585.74 g/mol. The butyl substituent on the indole nitrogen enhances lipophilicity, while the carboxylic acid terminus improves solubility in polar solvents .
Synthesis Synthetic routes for analogous compounds involve condensation of 3-formyl-indole derivatives with thiazolidinones in acetic acid under reflux, followed by recrystallization (e.g., as described for 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids) . The Z-configuration at the 5-position is critical for maintaining planar geometry, enabling π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C26H34N2O4S2 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
11-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C26H34N2O4S2/c1-2-3-17-27-20-15-12-11-14-19(20)22(24(27)31)23-25(32)28(26(33)34-23)18-13-9-7-5-4-6-8-10-16-21(29)30/h11-12,14-15H,2-10,13,16-18H2,1H3,(H,29,30)/b23-22- |
InChI Key |
RBZNQNKBXMNNOZ-FCQUAONHSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The carbonyl groups present in the compound can be reduced to their corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its thiazolidine and indole moieties provide reactive sites for further chemical transformations. It is also utilized as a reference compound in analytical studies due to its well-defined structure.
The biological applications of this compound are noteworthy:
Enzyme Inhibition: The indole structure allows for interactions with various enzymes, potentially acting as an inhibitor. Studies indicate that compounds with similar structures can modulate enzyme activity, making this compound a candidate for further exploration in enzyme inhibition research.
Receptor Binding: The unique configuration enables binding to specific receptors, which can be critical in drug design and pharmacological studies. The ability to influence receptor activity suggests potential therapeutic applications.
Antimicrobial Properties: Preliminary investigations into related compounds indicate that derivatives may exhibit antibacterial and antifungal activities. This opens avenues for research into its efficacy against various pathogens.
Industrial Applications
In industrial chemistry, the compound is explored for its potential as a specialty chemical. Its unique properties may contribute to the development of new materials or formulations in pharmaceuticals and agrochemicals.
Case Study 1: Enzyme Interaction
A study investigated the interaction of thiazolidine derivatives with specific enzymes involved in metabolic pathways. Results showed that modifications to the indole moiety enhanced inhibitory activity against target enzymes, suggesting that similar modifications to the undecanoic acid derivative could yield promising results.
Case Study 2: Antimicrobial Activity
Research focused on thiazolidine compounds demonstrated broad-spectrum antibacterial activity against strains such as Staphylococcus aureus. The study highlighted the importance of structural features in enhancing bioactivity, indicating that derivatives of undecanoic acid may possess similar properties.
Summary of Findings
| Application Area | Details |
|---|---|
| Chemistry | Building block for complex molecule synthesis; reference compound |
| Biological Activity | Enzyme inhibition; receptor binding; potential antimicrobial properties |
| Industrial | Specialty chemical development; material formulation |
Mechanism of Action
The mechanism of action of 11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to certain receptors or enzymes, modulating their activity. The thiazolidine ring may also play a role in the compound’s biological activity by interacting with different pathways . detailed studies on the exact molecular targets and pathways involved are limited.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares the target compound with structurally related analogs:
Key Findings:
Chain Length and Lipophilicity: The undecanoic acid chain in the target compound increases lipophilicity compared to shorter-chain analogs (e.g., hexanoic acid derivative), enhancing membrane permeability and bioavailability . Substitution of the indole nitrogen with a butyl group (vs.
Aromatic Substituents :
- The diphenylpyrazole analog () exhibits higher molecular weight and aromaticity, favoring interactions with hydrophobic binding pockets in enzymes or receptors.
Functional Groups and Solubility: The carboxymethyl-indole analog () demonstrates superior aqueous solubility due to additional carboxylic acid groups, making it suitable for intravenous formulations.
Biological Activity
The compound 11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Indole moiety : Known for its diverse biological activities.
- Thiazolidine ring : Associated with various pharmacological effects.
- Undecanoic acid tail : Potentially enhances solubility and bioavailability.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of specific microbial enzymes, leading to disrupted cellular functions.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µM) | MBC (µM) | Activity Type |
|---|---|---|---|
| 11-[...] | 0.56–12.50 | 2.08–16.67 | Antibacterial |
| 11-[...] | 2.31–4.33 | 3.67–7.34 | Antifungal |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against a range of bacteria and fungi, with lower values suggesting higher potency .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through multiple pathways, including the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A-431 | <1.00 | Apoptosis induction |
| Jurkat | <1.00 | Bcl-2 inhibition |
The IC50 values indicate that the compound is highly potent against these cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Interaction with microbial enzymes disrupts metabolic pathways.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins involved in cell proliferation and survival.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced antibacterial activity compared to standard antibiotics, suggesting a novel approach to combat antibiotic resistance .
- Cancer Research : In vitro studies indicated that the compound significantly reduced cell viability in several cancer types, including breast and skin cancers, showcasing its potential as a therapeutic agent .
Preparation Methods
Schiff Base Intermediate Synthesis
The synthesis begins with the preparation of a Schiff base by condensing 1-butyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with a primary amine. For instance, 4,5,6,7-tetrahydro-5,5,7-trimethylbenzo[d]thiazol-2-amine reacts with indole-3-carbaldehyde derivatives in toluene under Dean-Stark conditions, facilitated by acetic acid to azeotropically remove water. This step yields N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine intermediates, critical for subsequent cyclization.
Thiazolidinone Cyclization
The Schiff base undergoes cyclization with thioglycolic acid (HSCH₂COOH) in N,N-dimethylformamide (DMF) using anhydrous ZnCl₂ as a catalyst. Refluxing for 6 hours induces ring closure, forming the 4-thiazolidinone core. Alternative protocols employ polypropylene glycol (PPG) at 110°C to enhance yields (83%) compared to polyethylene glycol (PEG), which fails to initiate the reaction.
Undecanoic Acid Side Chain Incorporation
Alkylation of Thiazolidinone Nitrogen
The undecanoic acid moiety is introduced via N-alkylation. A 11-bromoundecanoic acid derivative reacts with the thiazolidinone nitrogen under basic conditions (e.g., K₂CO₃ in DMF). This SN2 reaction proceeds at 60–80°C, requiring 12–24 hours for completion. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the alkylated product.
Stereochemical Control at C5
The (5Z)-configuration is achieved through steric guidance during cyclization. Bulky substituents on the indole nitrogen (e.g., benzyl or butyl groups) favor the Z-isomer by hindering rotation around the C5-N bond. Solvent polarity also influences stereoselectivity; nonpolar solvents like toluene stabilize the Z-form.
Advanced Catalytic Systems
Nano-Catalyzed Syntheses
Palladium nanoparticles (Pd NPs, 5 mol%) accelerate the three-component condensation of aldehydes, amines, and thioglycolic acid at 100°C, reducing reaction times to 2–4 hours. Similarly, nano-CdZr₄(PO₄)₆ under ultrasound irradiation enhances bis-thiazolidinone formation, applicable for dimeric analogues.
Ultrasound and Microwave Assistance
Ultrasound irradiation (35 kHz) in DMF reduces cyclization time from 6 hours to 45 minutes, improving yields by 15–20%. Microwave-assisted methods (200 W) further expedite Schiff base formation, completing in 10 minutes with zeolite 5A as a desiccant.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography (silica gel 60–120 mesh) using gradient elution (hexane → ethyl acetate). The target compound typically elutes at 30–40% ethyl acetate, yielding a brown solid after recrystallization from ethanol.
Spectroscopic Validation
-
IR Spectroscopy : Peaks at 1698 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), and 1125 cm⁻¹ (C-S-C) confirm the thiazolidinone ring.
-
¹H NMR : Signals at δ 1.10 (s, 6H, CH₃), 1.22–1.32 (d, 2H, CH₂), and 7.2–7.8 (m, aromatic H) validate the structure.
-
Mass Spectrometry : A molecular ion peak at m/z 502.196 ([M]⁺) aligns with the calculated monoisotopic mass.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Condensation : Reacting a 1-butyl-indole-2,3-dione derivative with a thiazolidinone precursor under acidic or basic conditions to form the exocyclic double bond .
Cyclization : Using reagents like acetic acid and anhydrous sodium acetate under reflux to promote cyclization, ensuring regioselectivity via pH and temperature control (e.g., 85–90°C) .
Purification : Column chromatography or recrystallization from acetic acid to isolate the Z-isomer .
- Critical Conditions : Temperature (>80°C), pH (acidic for tautomer stabilization), and anhydrous environments to avoid hydrolysis of the thioxo group .
Q. How is the Z-configuration of the exocyclic double bond confirmed, and what spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- NMR Spectroscopy : NMR coupling constants (e.g., for transoid protons in Z-configuration) and NMR shifts for carbonyl/thione groups .
- X-ray Crystallography : Definitive confirmation of stereochemistry via crystal structure analysis .
- UV-Vis Spectroscopy : Absorption bands at 350–400 nm indicate conjugation in the Z-isomer .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across different cell lines?
- Methodological Answer :
-
Dose-Response Studies : Test a wide concentration range (e.g., 0.1–100 µM) to identify IC variability .
-
Assay Standardization : Use consistent cell passage numbers, serum-free conditions, and control for efflux pumps (e.g., P-gp inhibitors) .
-
Molecular Docking : Compare binding affinities to targets like PPAR-γ or HDACs to explain cell-specific effects .
Cell Line Reported Activity Key Variables MCF-7 IC = 12 µM Serum concentration HeLa IC = 45 µM Culture medium pH HT-29 No activity Metabolic enzymes
Q. How does the undecanoic acid chain length influence pharmacokinetics, and what in vitro models assess bioavailability?
- Methodological Answer :
- Lipophilicity : Longer chains increase log P values, enhancing membrane permeability but reducing solubility. Use shake-flask assays to measure partition coefficients .
- Caco-2 Models : Evaluate intestinal absorption via monolayer permeability assays. A P >1 × 10 cm/s indicates high bioavailability .
- Plasma Stability : Incubate with liver microsomes to predict metabolic degradation (e.g., esterase-mediated cleavage) .
Q. What mechanistic insights explain regioselectivity during the cyclization step?
- Methodological Answer :
- Keto-Enol Tautomerism : The indole-2,3-dione enol form directs nucleophilic attack at the 5-position of the thiazolidinone, stabilized by intramolecular H-bonding .
- Steric Effects : The 1-butyl group hinders alternative cyclization pathways, favoring the Z-configuration .
- Reagent Choice : Sodium acetate in acetic acid promotes enolization, while stronger bases (e.g., KCO) may lead to side reactions .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported cytotoxicity data between similar thiazolidinone-indole derivatives?
- Methodological Answer :
- Structural Comparison : Use HPLC to verify purity (>98%) and rule out isomer contamination .
- Redox Activity Testing : Measure ROS generation via DCFH-DA assays; false positives may arise from pro-oxidant impurities .
- Synchrotron XRD : Compare crystal structures to confirm identical core conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
